![molecular formula C18H17ClN2O5 B5070283 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5070283.png)
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to investigate its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid is not fully understood. However, it is believed to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This inhibition leads to a decrease in the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, which make it a potential drug candidate for the treatment of inflammatory diseases, such as arthritis. It has also been shown to have antioxidant properties, which may have benefits in the prevention of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid. One direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as arthritis and cancer. Another direction is the study of its effects on other biochemical pathways, such as the immune system and the nervous system. Additionally, the development of new synthetic methods for the production of this compound may lead to further applications in various fields.
合成法
The synthesis of 4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid involves a series of chemical reactions. The starting materials include 4-chloroaniline, furan-2-carboxylic acid, and butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained after purification using column chromatography.
科学的研究の応用
4-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid has various scientific research applications. It is used in the field of medicinal chemistry to investigate its potential as a drug candidate for the treatment of various diseases. It is also used in the field of biochemistry to study its mechanism of action and its effects on biochemical pathways.
特性
IUPAC Name |
4-[[(E)-3-(4-chlorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c19-13-7-5-12(6-8-13)11-14(17(24)20-9-1-4-16(22)23)21-18(25)15-3-2-10-26-15/h2-3,5-8,10-11H,1,4,9H2,(H,20,24)(H,21,25)(H,22,23)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJAKUJXHNAVQN-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5070202.png)
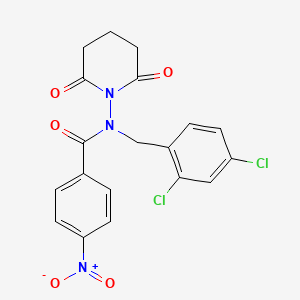
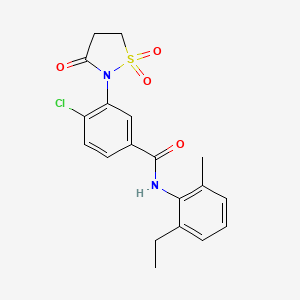
![N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5070215.png)
![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-(2-methoxyphenyl)urea](/img/structure/B5070222.png)
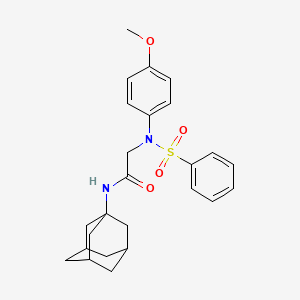
![2-{1-(4-chlorophenyl)-2-[4-(dimethylamino)phenyl]-4-oxo-3-azetidinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5070234.png)
![methyl 4-{[({1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]methyl}benzoate](/img/structure/B5070241.png)

![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
![ethyl 4-[(4-iodophenyl)amino]-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5070270.png)
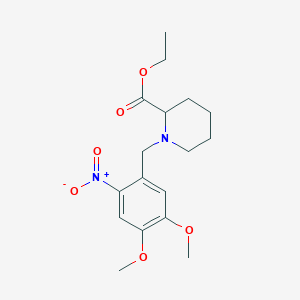
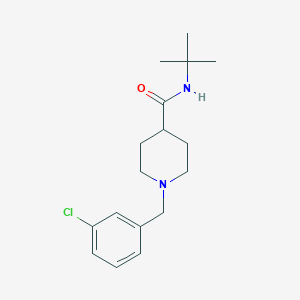
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)